9,9'-Spirobi[9H-fluorene], 4'-bromo-2-phenyl-

Catalog No.
S15699930
CAS No.
1450933-21-7
M.F
C31H19Br
M. Wt
471.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,9'-Spirobi[9H-fluorene], 4'-bromo-2-phenyl-

CAS Number

1450933-21-7

Product Name

9,9'-Spirobi[9H-fluorene], 4'-bromo-2-phenyl-

IUPAC Name

4-bromo-2'-phenyl-9,9'-spirobi[fluorene]

Molecular Formula

C31H19Br

Molecular Weight

471.4 g/mol

InChI

InChI=1S/C31H19Br/c32-29-16-8-15-27-30(29)24-12-5-7-14-26(24)31(27)25-13-6-4-11-22(25)23-18-17-21(19-28(23)31)20-9-2-1-3-10-20/h1-19H

InChI Key

CPFIPCXOTQUCMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C35C6=C(C7=CC=CC=C57)C(=CC=C6)Br

9,9'-Spirobi[9H-fluorene], 4'-bromo- is a polycyclic aromatic hydrocarbon characterized by its unique spirobifluorene structure. The compound features a bromine atom at the 4' position of the fluorene moiety, which enhances its reactivity and functionalization potential. This compound is recognized for its high photoluminescence efficiency and chemical stability, making it particularly valuable in organic electronics, especially in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials .

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, typically under basic conditions.
  • Coupling Reactions: It can engage in coupling reactions like Suzuki or Heck reactions, utilizing palladium catalysts to form more complex structures .

These reactions are crucial for synthesizing derivatives with enhanced properties or functionalities.

While specific biological activities of 9,9'-Spirobi[9H-fluorene], 4'-bromo- are not extensively documented, compounds of this class often exhibit interesting properties that may include:

  • Fluorescence: High fluorescence quantum yield makes it suitable for applications in fluorescent probes.
  • Potential Anticancer Activity: Some derivatives of spirobifluorenes have shown promise in preliminary studies for anticancer properties, although more research is needed to establish any therapeutic effects .

The synthesis of 9,9'-Spirobi[9H-fluorene], 4'-bromo- typically involves:

  • Bromination of 9,9'-Spirobi[9H-fluorene]: This can be achieved by treating the base compound with bromine or a brominating agent in an appropriate solvent.
  • Reaction Conditions: The reaction often requires controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions. A common method involves refluxing the compound in acetic acid with hydrochloric acid .

The yield can vary depending on the specific conditions and purity requirements.

The primary applications of 9,9'-Spirobi[9H-fluorene], 4'-bromo- include:

  • Organic Light-Emitting Diodes (OLEDs): Its high photoluminescence efficiency makes it an excellent candidate for blue light-emitting devices.
  • Optoelectronic Materials: Used in organic solar cells and fluorescent probes due to its stable fluorescence properties.
  • Intermediate in Organic Synthesis: Serves as a building block for synthesizing more complex organic compounds .

Interaction studies involving 9,9'-Spirobi[9H-fluorene], 4'-bromo- focus on its behavior when combined with various nucleophiles and electrophiles. These studies help elucidate its reactivity patterns and potential applications in organic synthesis. For instance, substitution reactions with amines can lead to amino derivatives that may possess enhanced biological activity or utility in material science .

Several compounds share structural similarities with 9,9'-Spirobi[9H-fluorene], 4'-bromo-. Here are some notable examples:

Compound NameCAS NumberUnique Features
9,9'-Spirobi[fluorene]171408-76-7Parent compound without bromination
2-Bromo-9,9'-spirobi[fluorene]1161009-88-6Bromination at the second position enhances reactivity
2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]Not providedMultiple bromination sites increase functionalization potential
3-Bromo-9,9'-spirobi[fluorene]1361227-58-8Bromination at the third position alters reactivity

Uniqueness

The uniqueness of 9,9'-Spirobi[9H-fluorene], 4'-bromo- lies in its specific bromination pattern at the fourth position, which provides a balance between reactivity and stability compared to other derivatives. This positioning allows for targeted functionalization while maintaining desirable photophysical properties essential for optoelectronic applications .

XLogP3

8.7

Exact Mass

470.06701 g/mol

Monoisotopic Mass

470.06701 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-15-2024

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